molecular formula C21H25NO4 B1599652 (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate CAS No. 7670-20-4

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate

Cat. No.: B1599652
CAS No.: 7670-20-4
M. Wt: 355.4 g/mol
InChI Key: LHIJXCRBBAMSEG-SFHVURJKSA-N
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Description

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Z-PHE-OTBU, also known as tert-butyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate or (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate, is primarily targeted at deprotectase biocatalysts . These biocatalysts selectively remove protecting groups (PGs) from various organic substrates . The common PGs include N-carbobenzyloxy (Cbz or Z) of amines and tert-butyloxycarbonyl (OtBu) of acids .

Mode of Action

Z-PHE-OTBU interacts with its targets, the deprotectase biocatalysts, to facilitate the removal of PGs . This interaction is highly selective, allowing the biocatalyst to act only on its target, leaving other functional groups (FGs) and PGs untouched . This selectivity is a key feature of the compound’s mode of action .

Biochemical Pathways

The primary biochemical pathway affected by Z-PHE-OTBU is the deprotection of doubly-protected amino acids . This involves the removal of the OtBu PG from various amino acid substrates by the Bacillus BS2 esterase . The compound also affects the phenylalanine metabolic pathway, specifically the conversion of prephenate to arogenate .

Pharmacokinetics

It’s important to note that the compound is used in organic synthesis, which often requires multiple steps where a functional group (fg) is concealed from reaction by a protecting group (pg) . The ADME properties of such compounds are crucial in determining their bioavailability .

Result of Action

The result of Z-PHE-OTBU’s action is the production of free L-Phe from the model substrate CBz-L-Phe OtBu . This is achieved through a 1 pot, 2 step deprotection process involving both the BS2 and Cbz-ase . In addition, Z-PHE-OTBU has been found to display potent cytotoxic activity via an unknown mechanism .

Action Environment

The action environment of Z-PHE-OTBU is typically in the context of organic synthesis, where it is used to selectively remove PGs from various organic substrates . The efficiency and stability of this process can be influenced by various environmental factors, such as the presence of other reactive groups . .

Biochemical Analysis

Biochemical Properties

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate plays a significant role in biochemical reactions, particularly in the context of amino acid derivatives. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminoacyl-tRNA synthetases. These interactions can affect the synthesis and modification of proteins, thereby impacting cellular functions .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the production of proteins and other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminoacyl-tRNA synthetases and other cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the synthesis and degradation of amino acids, impacting overall cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake and distribution within the cell. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing their activity and cellular processes .

Properties

IUPAC Name

tert-butyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-19(23)18(14-16-10-6-4-7-11-16)22-20(24)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIJXCRBBAMSEG-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454059
Record name tert-Butyl N-[(benzyloxy)carbonyl]-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7670-20-4
Record name N-[(Phenylmethoxy)carbonyl]-L-phenylalanine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7670-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl N-[(benzyloxy)carbonyl]-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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